REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][CH:5]([C:14]1([OH:20])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1)[C:6]1[CH:7]=[CH:8][C:9]([O:12][CH3:13])=[CH:10][CH:11]=1)[CH3:3].Cl>O>[CH3:1][N:2]([CH2:4][CH:5]([C:14]1([OH:20])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1)[C:6]1[CH:7]=[CH:8][C:9]([O:12][CH3:13])=[CH:10][CH:11]=1)[CH3:3] |f:0.1|
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
CN(C)CC(C=1C=CC(=CC1)OC)C2(CCCCC2)O.Cl
|
Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
slowly adding 1,000 g of AMBERLITE™
|
Type
|
ADDITION
|
Details
|
The dispersion was mixed for 4 hours and upon completion
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
before decanting the supernatant
|
Type
|
CUSTOM
|
Details
|
The wet resin complex was then dried in a VWR™ convection oven
|
Type
|
ADDITION
|
Details
|
EUDRAGIT™ NE-30D polymer of 467 g was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid)
|
Type
|
CUSTOM
|
Details
|
to form a uniform mass
|
Type
|
CUSTOM
|
Details
|
The wet mass was dried in a 50° C
|
Type
|
CUSTOM
|
Details
|
The dried granules were then milled through a 40 mesh screen
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC(C=1C=CC(=CC1)OC)C2(CCCCC2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][CH:5]([C:14]1([OH:20])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1)[C:6]1[CH:7]=[CH:8][C:9]([O:12][CH3:13])=[CH:10][CH:11]=1)[CH3:3].Cl>O>[CH3:1][N:2]([CH2:4][CH:5]([C:14]1([OH:20])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1)[C:6]1[CH:7]=[CH:8][C:9]([O:12][CH3:13])=[CH:10][CH:11]=1)[CH3:3] |f:0.1|
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
CN(C)CC(C=1C=CC(=CC1)OC)C2(CCCCC2)O.Cl
|
Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
slowly adding 1,000 g of AMBERLITE™
|
Type
|
ADDITION
|
Details
|
The dispersion was mixed for 4 hours and upon completion
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
before decanting the supernatant
|
Type
|
CUSTOM
|
Details
|
The wet resin complex was then dried in a VWR™ convection oven
|
Type
|
ADDITION
|
Details
|
EUDRAGIT™ NE-30D polymer of 467 g was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid)
|
Type
|
CUSTOM
|
Details
|
to form a uniform mass
|
Type
|
CUSTOM
|
Details
|
The wet mass was dried in a 50° C
|
Type
|
CUSTOM
|
Details
|
The dried granules were then milled through a 40 mesh screen
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC(C=1C=CC(=CC1)OC)C2(CCCCC2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][CH:5]([C:14]1([OH:20])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1)[C:6]1[CH:7]=[CH:8][C:9]([O:12][CH3:13])=[CH:10][CH:11]=1)[CH3:3].Cl>O>[CH3:1][N:2]([CH2:4][CH:5]([C:14]1([OH:20])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1)[C:6]1[CH:7]=[CH:8][C:9]([O:12][CH3:13])=[CH:10][CH:11]=1)[CH3:3] |f:0.1|
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
CN(C)CC(C=1C=CC(=CC1)OC)C2(CCCCC2)O.Cl
|
Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
slowly adding 1,000 g of AMBERLITE™
|
Type
|
ADDITION
|
Details
|
The dispersion was mixed for 4 hours and upon completion
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
before decanting the supernatant
|
Type
|
CUSTOM
|
Details
|
The wet resin complex was then dried in a VWR™ convection oven
|
Type
|
ADDITION
|
Details
|
EUDRAGIT™ NE-30D polymer of 467 g was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid)
|
Type
|
CUSTOM
|
Details
|
to form a uniform mass
|
Type
|
CUSTOM
|
Details
|
The wet mass was dried in a 50° C
|
Type
|
CUSTOM
|
Details
|
The dried granules were then milled through a 40 mesh screen
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC(C=1C=CC(=CC1)OC)C2(CCCCC2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |